
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with an acetylphenyl group and a cyclopropylmethyl group
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, while the cyclopropylmethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation and strong bases for the substitution .
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and controlled synthesis process .
Chemical Reactions Analysis
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized.
Scientific Research Applications
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
N-(cyclopropylmethyl)piperidine-4-carboxamide: Does not have the acetylphenyl group, affecting its biological activity and applications.
The presence of both the acetylphenyl and cyclopropylmethyl groups in this compound provides a unique profile that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFHNMPGCHTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
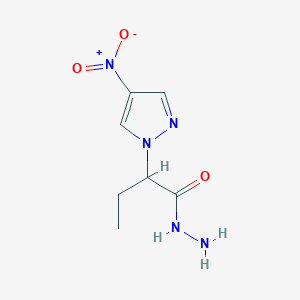
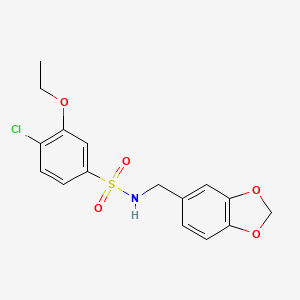
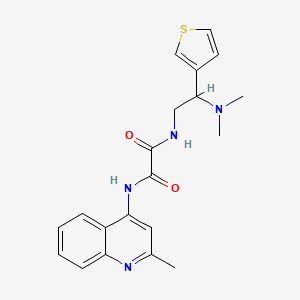
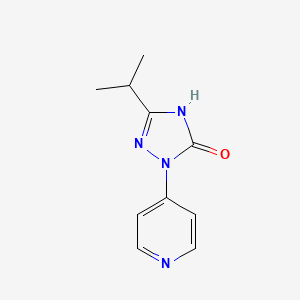
![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)
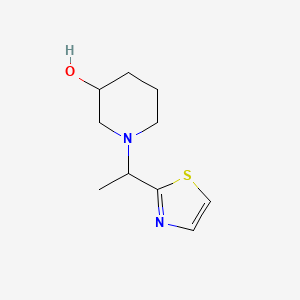
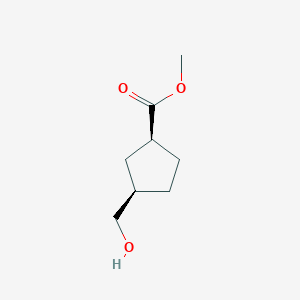
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2384412.png)
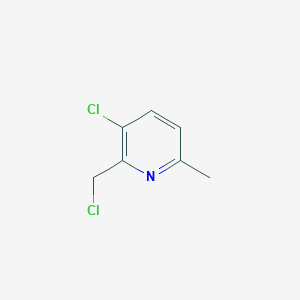
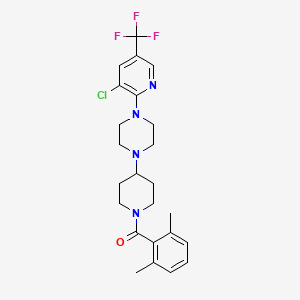
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)
